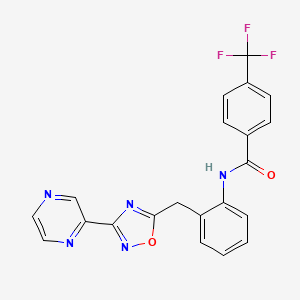
2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial and antiviral to cystic fibrosis and cardiotonic .
Synthesis Analysis
The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has motivated researchers to adopt a much simpler, scalable and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .
Molecular Structure Analysis
The 4-quinolone scaffold holds significant relevance in medicinal chemistry . These isolated 4-quinolones are categorized by an alkyl or alkenyl group at C-2, and C-3 .
Chemical Reactions Analysis
Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .
Physical And Chemical Properties Analysis
When ethylene glycol was used as solvent the final product isolated was an ester, 2-hydroxyethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Compounds similar to 2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile have been synthesized for various chemical studies. For instance, 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile was synthesized using the Bischler-Napieralski method and showed reactivity with alpha-oxohydrazonoyl halides and C-(ethoxycarbonyl)hydrazonoyl chlorides, leading to the formation of 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline derivatives and 2-(arylhydrazono)pyrrolo[2,1-a]isoquinoline-1-carbonitriles (Awad et al., 2001).
Osteoarthritis Research
- A structurally related compound, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, was identified as a potential drug candidate for early osteoarthritis. It attenuated IL-1β-induced MMP13 mRNA expression in a dose-dependent manner and reduced ERK- and p-38-phosphorylation, as well as JNK phosphorylation, suggesting a role in matrix-degrading enzyme attenuation in osteoarthritis-affected joints (Inagaki et al., 2022).
Photoreaction Studies
- Photoreactivity of compounds like 8-hydroxy-5-nitroquinoline, a related compound, has been studied. This compound, exhibiting antimicrobial, anti-inflammatory, and anticancer properties, was investigated under photochemical conditions, revealing the generation of short-lived intermediates during photoreaction in acetonitrile (Wang et al., 2022).
Fluorescent Properties
- The fluorescent properties of 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-dimethoxy-2-oxoquinoline-3,4-dicarbonitriles, which are structurally related, have been explored. These compounds, particularly the 6,7-dimethoxy derivatives, showed long-waved fluorescence spectra and considerable quantum yields, indicating potential applications in fluorescence-based techniques (Enoua et al., 2014).
Analytical Chemistry Applications
- Quinoline derivatives like 6-methoxyquinoline have been used in studies related to photohydrolysis, demonstrating solvent-dependent reactions important for understanding chemical kinetics and mechanisms in mixed solvent systems (Townsend et al., 1994).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(8-methoxy-4-oxoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-4-2-3-9-10(15)5-7-14(8-6-13)12(9)11/h2-5,7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACJEFBGSOUWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=CC2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


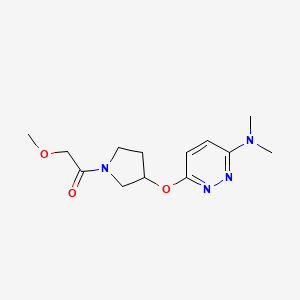
![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)
![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)

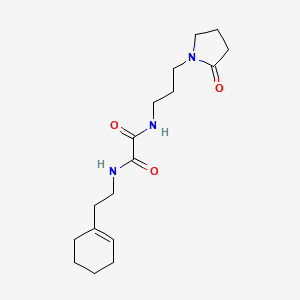

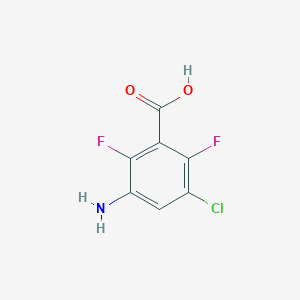
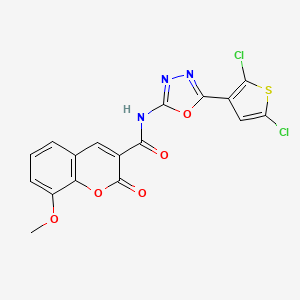
![Ethyl 2-(4-methoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2437070.png)
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2437072.png)
